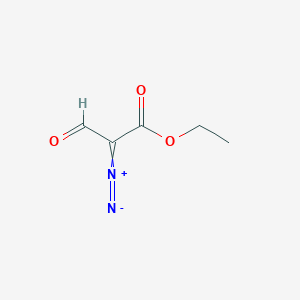
Ethyl 2-diazo-2-formylacetate
Übersicht
Beschreibung
Ethyl 2-diazo-2-formylacetate is a versatile compound in organic chemistry, known for its unique reactivity and applications in various synthetic processes. This compound is characterized by the presence of a diazo group (-N=N-) and an ester functional group, making it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-2-formylacetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester with sodium nitrite in the presence of an acid, such as sulfuric acid, in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods: In industrial settings, the synthesis of ethyl alpha-formyldiazoacetate often employs continuous-flow microreactor technology. This method offers several advantages, including improved safety, efficient heat transfer, and precise control over reaction conditions . The use of microreactors allows for the production of ethyl alpha-formyldiazoacetate in sufficient quantities while minimizing the risks associated with handling diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-diazo-2-formylacetate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.
Radical Reactions: The compound can participate in radical reactions, such as metalloradical catalysis, to form complex structures.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions:
Catalysts: Common catalysts used in these reactions include cobalt(II) complexes, rhodium complexes, and Lewis acids like BF3 and SnCl2
Major Products:
Cyclopropaneformylesters: Formed through cyclopropanation reactions.
Beta-ketoesters: Produced via the Roskamp reaction with aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-diazo-2-formylacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl alpha-formyldiazoacetate involves the generation of reactive intermediates, such as carbenes and radicals, through the cleavage of the diazo group. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and substitution reactions . The compound’s reactivity is influenced by the presence of catalysts and the specific reaction conditions employed .
Vergleich Mit ähnlichen Verbindungen
- Ethyl Diazoacetate
- Diazomethane
- Methyl Diazoacetate
Eigenschaften
Molekularformel |
C5H6N2O3 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-oxopropanoate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3 |
InChI-Schlüssel |
PCSYKHHJEVNPPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
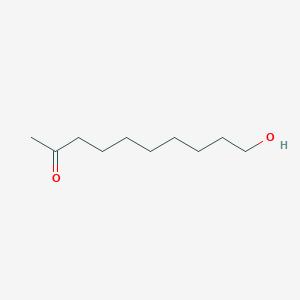


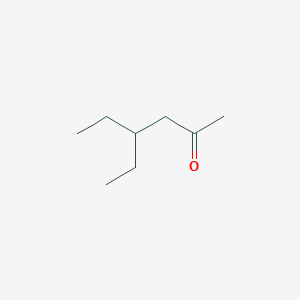
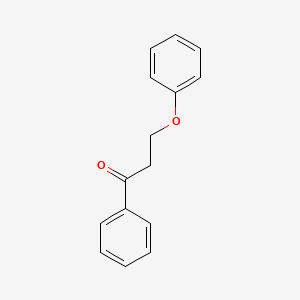
![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)
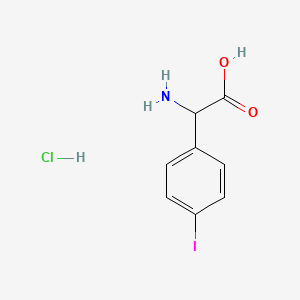
![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)
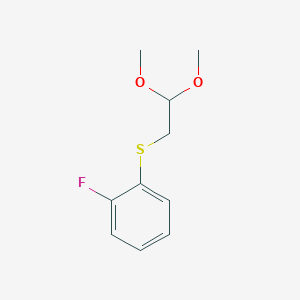


![N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B8648701.png)


